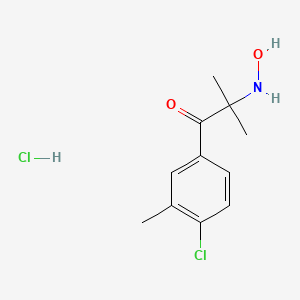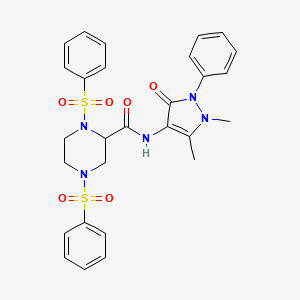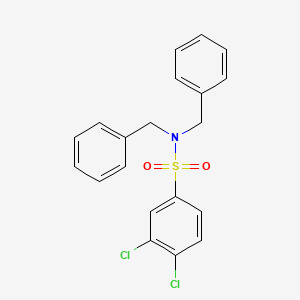![molecular formula C18H32N2O4 B3938417 ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate](/img/structure/B3938417.png)
ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate
説明
Ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ECPA and is a derivative of the amino acid proline. ECPA has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of ECPA involves the modulation of the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. ECPA has been found to enhance the activity of the GABA-A receptor, resulting in the inhibition of neuronal excitability and the reduction of seizures, pain, and anxiety. ECPA has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition results in the increase of acetylcholine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
ECPA has been found to have various biochemical and physiological effects, including the reduction of seizures, pain, and anxiety, and the improvement of cognitive function. ECPA has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
ECPA has several advantages for lab experiments, including its high yield and purity, and its ability to modulate the activity of the GABA-A receptor and inhibit acetylcholinesterase. However, ECPA has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
Future research on ECPA should focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to determine the safety and efficacy of ECPA and to develop new derivatives with improved properties. Additionally, the development of new synthetic methods for ECPA may lead to the discovery of new compounds with potential therapeutic applications.
科学的研究の応用
ECPA has been studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. ECPA has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy, pain, and anxiety disorders. ECPA has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-morpholin-4-ylpropylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-2-24-18(22)16(15-7-4-3-5-8-15)17(21)19-9-6-10-20-11-13-23-14-12-20/h15-16H,2-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWPTCYYFNTFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)

![N-{3'-[1-(2-hydroxy-2-methylpropyl)-1H-pyrazol-3-yl]-4-biphenylyl}-N-methylacetamide](/img/structure/B3938372.png)
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3938374.png)
![1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3938382.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938388.png)

![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3938403.png)
![2-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3938411.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![8-(5-bromo-2-methoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938426.png)
![4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938429.png)